molecular formula C13H16N2O6 B8572197 Methyl 4-[(tert-butoxy)carbonylamino]-3-nitrobenzoate

Methyl 4-[(tert-butoxy)carbonylamino]-3-nitrobenzoate

Cat. No. B8572197
M. Wt: 296.28 g/mol
InChI Key: ZBLZNKHWCRKQSR-UHFFFAOYSA-N
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Patent
US06534535B1

Procedure details

Part 1. To a solution of methyl 4-[(tert-butoxy)carbonylamino]-3-nitrobenzoate (0.44 g, 1.5 mmol) in methanol (2 mL), ethyl acetate (3 mL) and triethylamine (0.21 mL, 1.5 mmol) was added 10% Pd on carbon (159 mg, 0.15 mmol). The reaction mixture was hydrogenated under 1 atm H2 for 3.5 hours, filtered, and concentrated in vacuo to yield methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate (0.40 g, 99%) as a white solid. ES-MS (M+H—C4H8)+=211.1.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
159 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[N+:19]([O-])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C>CO.C(OCC)(=O)C.[Pd]>[NH2:19][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:9]=1[NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
159 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.